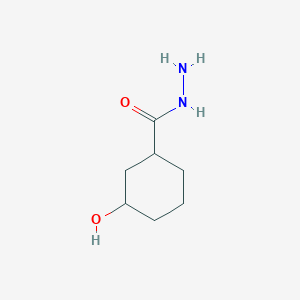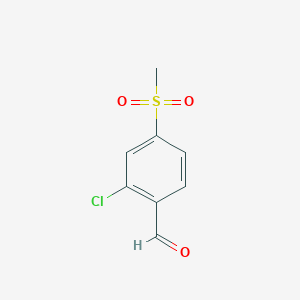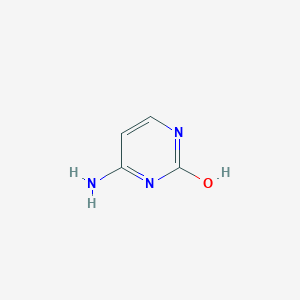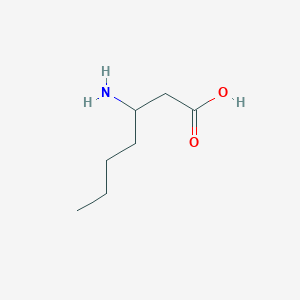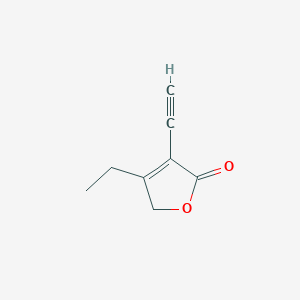
3-Ethyl-4-ethynyl-2H-furan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-ethynyl-2H-furan-5-one, also known as EEFO, is a synthetic organic compound that has been widely studied for its potential applications in scientific research. EEFO is a heterocyclic compound with a furan ring and an ethynyl group, making it a unique and versatile molecule. In
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-ethynyl-2H-furan-5-one has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs. In materials science, 3-Ethyl-4-ethynyl-2H-furan-5-one has been used as a building block for the synthesis of new polymers and materials. In organic synthesis, 3-Ethyl-4-ethynyl-2H-furan-5-one has been used as a starting material for the synthesis of a variety of other compounds.
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-ethynyl-2H-furan-5-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. 3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to scavenge free radicals, which can cause oxidative damage to cells and tissues.
Biochemische Und Physiologische Effekte
3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. In animal studies, 3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to reduce inflammation and oxidative stress in the brain, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Ethyl-4-ethynyl-2H-furan-5-one is its versatility as a building block for the synthesis of other compounds. Additionally, 3-Ethyl-4-ethynyl-2H-furan-5-one has been shown to be relatively stable and easy to handle in the laboratory. However, one limitation of 3-Ethyl-4-ethynyl-2H-furan-5-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-Ethyl-4-ethynyl-2H-furan-5-one. One area of interest is the development of new drugs based on the anti-inflammatory and antioxidant properties of 3-Ethyl-4-ethynyl-2H-furan-5-one. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-4-ethynyl-2H-furan-5-one and its potential applications in the treatment of neurodegenerative diseases. Finally, there is potential for the use of 3-Ethyl-4-ethynyl-2H-furan-5-one as a building block for the synthesis of new polymers and materials with unique properties.
Synthesemethoden
3-Ethyl-4-ethynyl-2H-furan-5-one can be synthesized through a multi-step process that involves the reaction of 2,5-dihydroxy-3-pentynoic acid with ethyl iodide and potassium carbonate. The resulting compound is then treated with acid to form 3-Ethyl-4-ethynyl-2H-furan-5-one. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient method for producing 3-Ethyl-4-ethynyl-2H-furan-5-one.
Eigenschaften
CAS-Nummer |
109273-68-9 |
|---|---|
Produktname |
3-Ethyl-4-ethynyl-2H-furan-5-one |
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
3-ethyl-4-ethynyl-2H-furan-5-one |
InChI |
InChI=1S/C8H8O2/c1-3-6-5-10-8(9)7(6)4-2/h2H,3,5H2,1H3 |
InChI-Schlüssel |
PPOVSIVKMMKECK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)OC1)C#C |
Kanonische SMILES |
CCC1=C(C(=O)OC1)C#C |
Synonyme |
2(5H)-Furanone, 4-ethyl-3-ethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



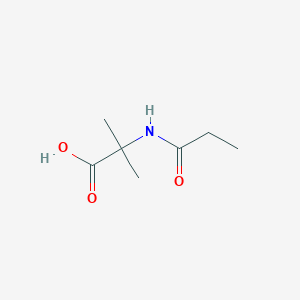

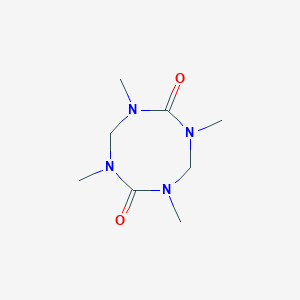

![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
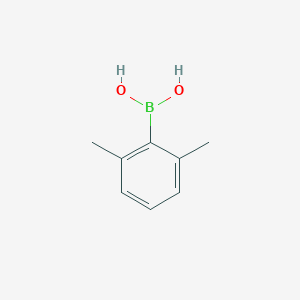
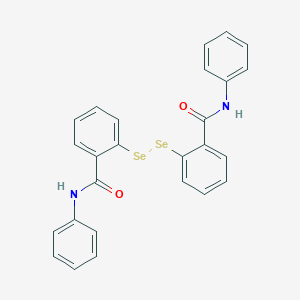
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)

